N-(2H-1,3-benzodioxol-5-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a benzodioxol (1,3-benzodioxole) moiety linked via a sulfanyl acetamide bridge. Its molecular formula is C₂₀H₁₄FN₅O₄S (as per a structurally similar fluorophenyl analog in ), with a molecular weight of 439.42 g/mol . Key physicochemical properties include a moderate logP (~2.97), indicating balanced lipophilicity, and a polar surface area (PSA) of 88.716 Ų, suggesting moderate solubility in aqueous environments.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c26-18(24-13-6-7-16-17(8-13)28-12-27-16)10-29-20-15-9-23-25(19(15)21-11-22-20)14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOWQCGJQWKRTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety and a pyrazolo[3,4-d]pyrimidine scaffold. Its molecular formula is , and it exhibits a range of chemical properties conducive to biological activity.
In Vitro Studies
Recent studies have demonstrated that compounds with similar scaffolds exhibit significant anticancer activity. For example, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1a | A549 | 2.24 | Induces apoptosis |
| 1d | MCF-7 | 1.74 | Inhibits proliferation |
| 12b | A549 | 8.21 | EGFR inhibitor |
| 12b | HCT-116 | 19.56 | EGFR inhibitor |
The compound 1a , which shares structural similarities with this compound, was found to induce apoptosis in A549 lung cancer cells at low micromolar concentrations, significantly outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, compounds like 12b have been identified as epidermal growth factor receptor inhibitors (EGFRIs), which play a crucial role in tumor growth and metastasis .
Flow cytometric analyses have shown that these compounds can induce cell cycle arrest at various phases (S and G2/M) and increase the BAX/Bcl-2 ratio, promoting apoptosis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structural components. For instance, variations in the pyrazolo[3,4-d]pyrimidine scaffold have been shown to significantly affect potency against different cancer cell lines. The presence of specific substituents can enhance or diminish activity, highlighting the importance of SAR studies in drug development .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Efficacy Against Lung Cancer : A study involving pyrazolo[3,4-d]pyrimidine derivatives showed significant reductions in tumor size in xenograft models of lung cancer.
- Combination Therapies : Research indicates that combining these compounds with existing chemotherapeutics may yield synergistic effects, improving overall treatment outcomes for patients with resistant tumors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzenesulfonamide-Pyrazoline Derivatives
- Structural Features : Compounds such as 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide () share a pyrazoline core but replace the pyrazolopyrimidine ring with a dihydro-pyrazole. The sulfonamide group (-SO₂NH₂) contrasts with the sulfanyl acetamide (-S-CH₂-CONH-) linkage in the target compound .
- Their logP values are likely lower (~1.5–2.5) compared to the target compound .
- Bioactivity : Demonstrated carbonic anhydrase inhibition and cytotoxicity, suggesting a broader therapeutic scope than pyrazolopyrimidines, which are often kinase inhibitors .
Hydroxyacetamide-Triazol/Imidazol Derivatives
- Structural Features : Compounds like 2-[(3-substituted phenyl-4-{(4-(substituted phenyl) ethylidine-2-Phenyl-1,3-Imidazol-5-One}sulfanyl]-N-hydroxyacetamide () retain the sulfanyl acetamide motif but incorporate imidazole/triazole rings instead of pyrazolopyrimidine. The hydroxyacetamide group (-NH-OH) may enhance metal-chelating capacity .
- Properties: Higher hydrogen bond donor counts (3–4) and PSA (~120 Ų) compared to the target compound, favoring interactions with polar active sites. LogP values are similar (~2.5–3.5) .
Benzimidazole-Sulfonyl Derivatives
- Structural Features: Examples like 2-{4-[(5-methoxybenzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide () replace pyrazolopyrimidine with benzimidazole and use a sulfonyl (-SO₂-) bridge instead of sulfanyl (-S-). The pyridyl acetamide terminus differs from the benzodioxol group in the target compound .
- Properties : Sulfonyl groups increase molecular weight (~450–500 g/mol) and PSA (>100 Ų), reducing bioavailability. LogP values (~3.0–3.5) are comparable to the target compound .
- Bioactivity : Often proton pump inhibitors (e.g., analogs of omeprazole), indicating divergent mechanisms compared to pyrazolopyrimidines .
Fluorophenyl Pyrazolopyrimidine Analog
- Structural Features : The compound N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide () differs only in the 4-fluorophenyl substituent vs. the phenyl group in the target compound .
- Properties : The fluorine atom slightly increases electronegativity, lowering logP (~2.91 vs. ~2.97) and enhancing metabolic stability. PSA remains unchanged .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
